![molecular formula C17H19ClN6OS B2590640 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide CAS No. 849539-47-5](/img/structure/B2590640.png)
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide
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Description
“2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide” is a chemical compound . It has a molecular formula of C17H19ClN6OS . The compound is related to the tetrazole family, which plays a very important role in medicinal and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound involves a tetrazole ring, which is a five-membered aza compound with 6π electrons . The tetrazole ring is stabilized by four π electrons of the ring and one lone pair of electrons of nitrogen .Scientific Research Applications
Medicinal Chemistry and Drug Development
CTSCP’s tetrazole moiety contributes to its bioactivity. Researchers have explored its potential as a drug candidate due to its structural resemblance to carboxylic acids. It acts as a nonclassical bioisostere of carboxylic acids, making it valuable for designing novel pharmaceutical agents . Further studies could focus on its interactions with specific protein targets.
Antiviral Activity
While specific data on CTSCP’s antiviral properties are limited, tetrazoles have been investigated for their antiviral potential. Researchers synthesized tetrazole derivatives and evaluated their efficacy against viral infections. Exploring CTSCP’s antiviral activity could be a promising avenue .
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict the binding affinity of CTSCP with specific proteins. Notably, CTSCP demonstrated potent interactions with TP53 and NF-KAPPA-B, suggesting potential therapeutic relevance . Further studies could validate these findings experimentally.
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives, including CTSCP, can be achieved using eco-friendly approaches. Water as a solvent, moderate conditions, and easy extractions contribute to sustainable synthesis. Researchers can explore greener methods for CTSCP production .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6OS/c1-12(15(25)20-17(11-19)9-3-2-4-10-17)26-16-21-22-23-24(16)14-7-5-13(18)6-8-14/h5-8,12H,2-4,9-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAPBDABECEANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide |
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